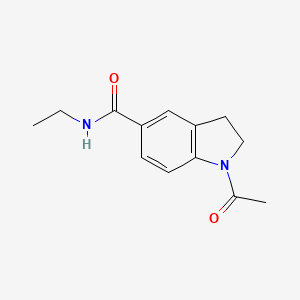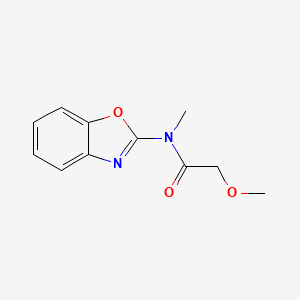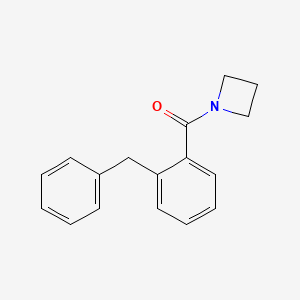![molecular formula C18H20N2O2 B7473183 N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)
N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, commonly known as DCF, is a chemical compound that has been widely used in scientific research. DCF is a member of the benzamide family and is known for its ability to inhibit the activity of protein kinase C (PKC).
Wirkmechanismus
DCF works by binding to the regulatory domain of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, preventing the enzyme from becoming activated. Specifically, DCF binds to the C1B domain of this compound, which is involved in the enzyme's activation by diacylglycerol (DAG).
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting this compound activity, DCF has also been shown to inhibit the activity of other enzymes, including phospholipase A2 and protein kinase A. DCF has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCF in lab experiments is its specificity for N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide. Because DCF binds specifically to the C1B domain of this compound, it is able to inhibit this compound activity without affecting other signaling pathways. However, one limitation of using DCF is its potential toxicity. DCF has been shown to be toxic to some cell types, and caution should be exercised when using DCF in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving DCF. One area of research that has received increasing attention in recent years is the role of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide in cancer. DCF has been shown to inhibit the growth of some cancer cell lines, and further research is needed to explore the potential therapeutic applications of DCF in cancer treatment. Additionally, research is needed to better understand the mechanisms underlying DCF's anti-inflammatory effects, as well as its potential use in the treatment of other inflammatory conditions. Finally, research is needed to explore the potential of DCF as a tool for studying other signaling pathways and enzymes beyond this compound.
Synthesemethoden
DCF can be synthesized using a variety of methods. One common method involves the reaction of 3-nitrobenzoyl chloride with dimethylamine, followed by reduction of the resulting nitro compound with zinc in acetic acid. The resulting amine is then reacted with 2,3-dimethylbenzoyl chloride to yield DCF.
Wissenschaftliche Forschungsanwendungen
DCF has been used in a variety of scientific research applications. One area of research where DCF has been particularly useful is in the study of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide signaling pathways. This compound is a family of enzymes that play a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. DCF has been shown to inhibit the activity of this compound, making it a valuable tool for studying the role of this compound in these processes.
Eigenschaften
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-7-5-10-16(13(12)2)17(21)19-15-9-6-8-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMUFIJZIOGSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)





![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)

![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

